

# Application Notes: Utilizing RS Repeat Peptide for Cdc2-Like Kinase (CLK) Assays

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## Compound of Interest

Compound Name: RS Repeat peptide

Cat. No.: B12389574

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## Introduction

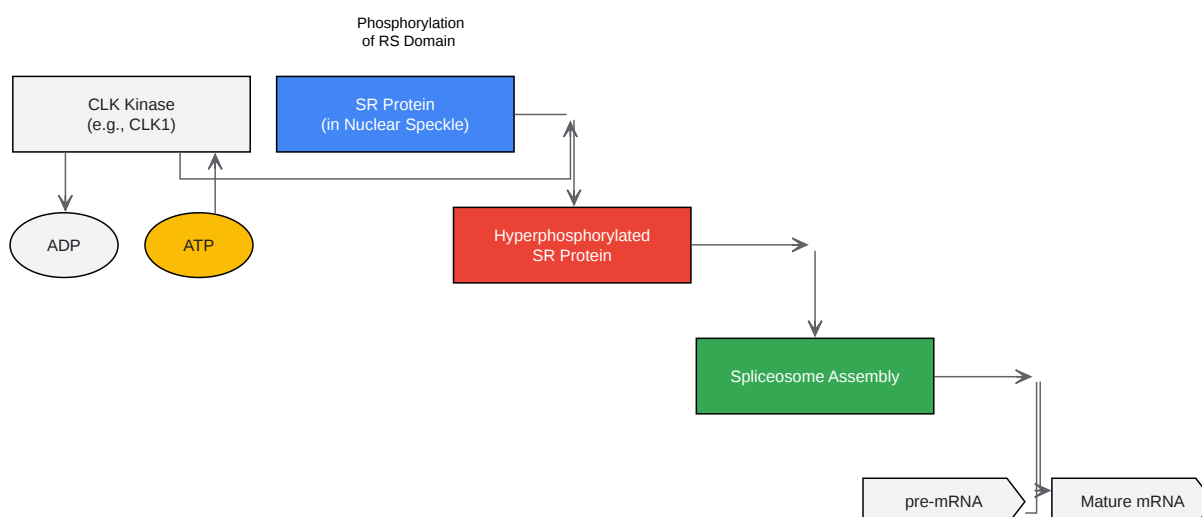
The Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a pivotal role in the regulation of pre-mRNA splicing.[1] This family, which includes four members (CLK1, CLK2, CLK3, and CLK4), governs the activity of serine/arginine-rich (SR) proteins, a key family of splicing factors.[2][3] CLKs phosphorylate the C-terminal domain of SR proteins, which is rich in arginine-serine (RS) dipeptide repeats.[4][5] This phosphorylation event is critical for the release of SR proteins from nuclear storage sites known as speckles, allowing them to participate in spliceosome assembly and modulate splice site selection.[6][7]

Given the link between dysregulated splicing and numerous diseases, including cancer and neurodegenerative disorders, CLKs have emerged as attractive therapeutic targets.[1][3] A robust and reliable method for measuring CLK activity is essential for both basic research and high-throughput screening (HTS) of potential inhibitors. The synthetic peptide GRSRSRSRSRSRSR, an "**RS repeat peptide**," mimics the natural phosphorylation sites within SR proteins and serves as an excellent substrate for in vitro CLK kinase assays.[8][9][10]

These application notes provide a comprehensive overview, experimental protocols, and performance data for using the **RS repeat peptide** in CLK kinase assays.

## CLK Signaling and Splicing Regulation

CLKs and SR-specific protein kinases (SRPKs) work in concert to control the phosphorylation status of SR proteins.[11] While SRPKs are thought to initiate phosphorylation, CLKs are responsible for hyperphosphorylation, which is necessary for mobilizing SR proteins to the splicing machinery.[2][11] This dynamic regulation ensures the proper execution of both constitutive and alternative splicing events.



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**Caption:** CLK-mediated phosphorylation pathway in pre-mRNA splicing regulation.

## Application Data

### Kinetic Parameters of Peptide Substrates for CLK1

While the precise Michaelis-Menten constant ( $K_m$ ) for the GRSRSR... peptide is not widely published, data from similar basic peptide substrates provide a valuable benchmark for assay development. CLK1 demonstrates a clear preference for substrates with basic residues, particularly arginine, at positions -3 and +3 relative to the phosphorylated serine.[8][12]

Substrate Name	Sequence	$K_m$ ( $\mu M$ )	Reference
PKC $\zeta$ Substrate	ERM <b>R</b> PRKRKRQGSV RRR	0.452	[8][12]
MBP104-118	GKGRGLSSLSRFSW GA	11.7	[8]
MBP104-118 (Ala107)	GKGRGLSSLSAFSW GA	91.3	[8]
MBP104-118 (Ala113)	GKGRGLSSLARFSW GA	129	[8]
SRSF1 (Full-length protein)	N/A	0.070	[11]

Note: The phosphorylated serine is indicated in bold. The PKC $\zeta$  substrate was the most efficient peptide tested in the cited study.

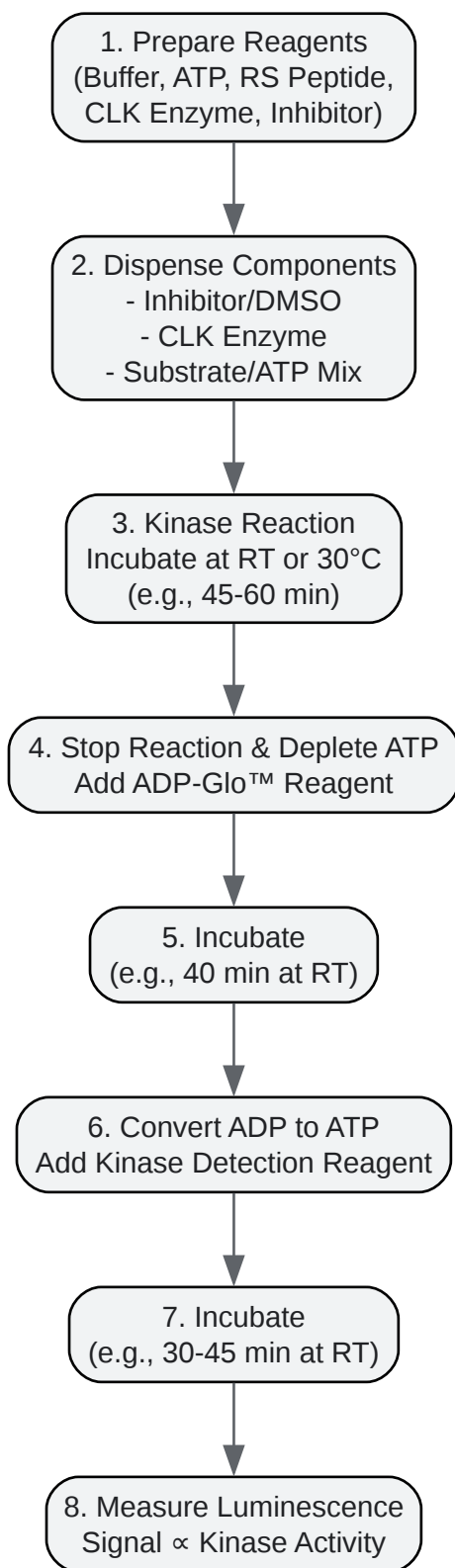
## Inhibitory Activity of Selected Compounds against CLK Family Kinases

The **RS repeat peptide** can be effectively used to determine the potency of small molecule inhibitors. The half-maximal inhibitory concentration ( $IC_{50}$ ) is a standard measure of inhibitor effectiveness.

Compound	CLK1 IC <sub>50</sub> (nM)	CLK2 IC <sub>50</sub> (nM)	CLK3 IC <sub>50</sub> (nM)	CLK4 IC <sub>50</sub> (nM)	Reference
SGC-CLK-1	13	4	363	46	<a href="#">[13]</a>
Compound-2	2.1	1.1	240	>1000	<a href="#">[3]</a>
Compound-3	2.9	1.8	1500	180	<a href="#">[3]</a>
DB18	11	37	3700	110	

## Experimental Workflow: Luminescence-Based Kinase Assay

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are well-suited for HTS. They measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.[\[3\]](#)



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**Caption:** General workflow for a luminescence-based CLK kinase assay (e.g., ADP-Glo™).

## Protocols

### Protocol 1: Luminescence-Based CLK Kinase Assay (96-well format)

This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay and is ideal for inhibitor screening.

#### A. Materials and Reagents

- Recombinant human CLK1 (or other CLK isoform)
- **RS Repeat Peptide** (GRSRSRSRSRSRSR)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA)
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 96-well assay plates
- Luminometer

#### B. Procedure

- Reagent Preparation:
  - Prepare 1X Kinase Assay Buffer.
  - Prepare a stock solution of **RS Repeat Peptide** in water or buffer.
  - Prepare a stock solution of ATP.
  - Dilute the CLK enzyme in Kinase Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically by titration.

- Prepare serial dilutions of the test compound in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be  $\leq 1\%$ .
- Assay Plate Setup (25  $\mu\text{L}$  final reaction volume):
  - Add 2.5  $\mu\text{L}$  of diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
  - Prepare a Master Mix containing ATP and **RS Repeat Peptide** in Kinase Assay Buffer. A typical starting concentration might be 20  $\mu\text{M}$  ATP and 50  $\mu\text{M}$  RS peptide.
  - Add 12.5  $\mu\text{L}$  of the Substrate/ATP Master Mix to all wells.
  - To initiate the reaction, add 10  $\mu\text{L}$  of diluted CLK enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10  $\mu\text{L}$  of Kinase Assay Buffer without enzyme to the "Blank" wells.
- Kinase Reaction:
  - Mix the plate gently.
  - Incubate at 30°C for 45-60 minutes.
- Signal Detection:
  - Following the kinase reaction, add 25  $\mu\text{L}$  of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
  - Incubate at room temperature for 45 minutes.
  - Add 50  $\mu\text{L}$  of Kinase Detection Reagent to each well to convert the ADP generated into ATP and produce a luminescent signal.
  - Incubate at room temperature for 45 minutes in the dark.
  - Read the luminescence on a plate reader.

### C. Data Analysis

- Subtract the "Blank" reading from all other readings.
- Calculate the percent inhibition using the following formula: % Inhibition =  $100 * (1 - (\text{Test Inhibitor Signal} / \text{Positive Control Signal}))$
- Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 2: Radiometric Filter Binding Assay (<sup>33</sup>P-ATP)

This classic method directly measures the incorporation of a radiolabeled phosphate from [<sup>33</sup>P]ATP into the peptide substrate.

### A. Materials and Reagents

- Recombinant human CLK1
- **RS Repeat Peptide**
- Kinase Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM DTT)[6]
- [<sup>33</sup>P]ATP (specific activity ~3000 Ci/mmol)
- "Cold" (non-radiolabeled) ATP
- Test compounds (dissolved in DMSO)
- Phosphocellulose P81 paper or plates
- Wash Buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and scintillation fluid

### B. Procedure

- Reagent Preparation:
  - Prepare the Kinase Reaction Buffer.



- Prepare a working solution of ATP by mixing cold ATP and [ $\gamma$ - $^{33}\text{P}$ ]ATP to achieve the desired final concentration and specific activity (e.g., 50  $\mu\text{M}$  ATP with ~200-500 cpm/pmol).<sup>[6]</sup>
- Dilute CLK enzyme and RS peptide substrate to their final working concentrations in the Kinase Reaction Buffer.
- Prepare serial dilutions of the test compound.
- Kinase Reaction (25  $\mu\text{L}$  final volume):
  - Combine the Kinase Reaction Buffer, diluted CLK enzyme, RS peptide, and test compound/DMSO in a reaction tube or well.
  - Pre-incubate for 5-10 minutes at 30°C.
  - Initiate the reaction by adding the [ $\gamma$ - $^{33}\text{P}$ ]ATP working solution.
  - Incubate for 20-30 minutes at 30°C. Ensure the reaction is within the linear range, determined empirically.
- Stopping the Reaction and Measuring Incorporation:
  - Stop the reaction by spotting 20  $\mu\text{L}$  of the reaction mixture onto a phosphocellulose P81 filter spot. The positively charged peptide will bind to the negatively charged paper, while the negatively charged ATP will not.
  - Immediately immerse the filter paper in a beaker of Wash Buffer.
  - Wash the filters 3-4 times with Wash Buffer for 5 minutes each wash, with gentle stirring.
  - Perform a final rinse with acetone and let the filters air dry.
  - Place the dry filter spots into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

### C. Data Analysis

- Determine the specific activity of the ATP mix (cpm/pmol).
- Calculate the amount of phosphate incorporated into the peptide (in pmol).
- Calculate % inhibition and determine IC<sub>50</sub> values as described in Protocol 1.

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## References

- 1. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptides that Mimic RS repeats modulate phase separation of SRSF1, revealing a reliance on combined stacking and electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. medkoo.com [medkoo.com]
- 10. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]
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